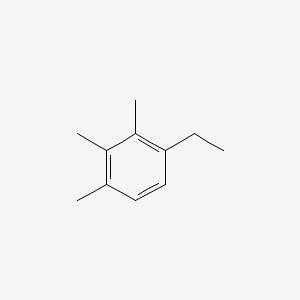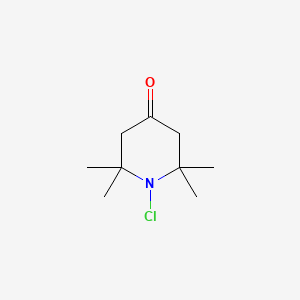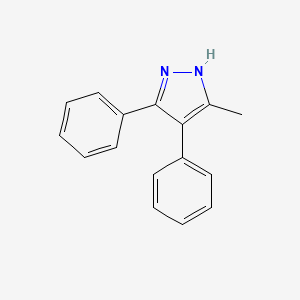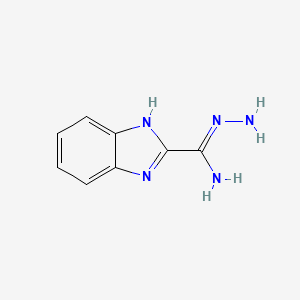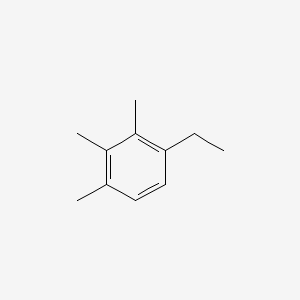
1,2,3-Trimethyl-4-Ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring. This reaction involves the use of an alkyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product . The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains various alkylbenzenes, which can be separated and purified through distillation and other refining processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-4-Ethylbenzene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alkylbenzenes by removing oxygen-containing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various alkylbenzenes.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of aromatic hydrocarbons.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interactions with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds and can undergo metabolic transformations in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1,2,3-Trimethylbenzene: Similar to 1,2,3-Trimethyl-4-Ethylbenzene but without the ethyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct reaction pathways and products compared to other trimethylbenzenes .
Propriétés
Numéro CAS |
61827-86-9 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
Clé InChI |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


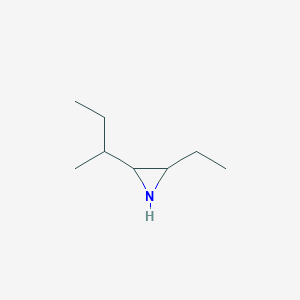
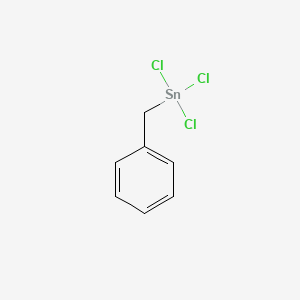
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
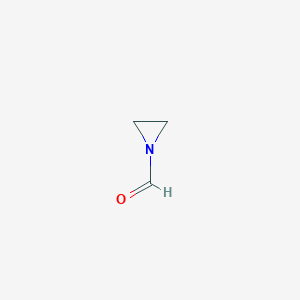
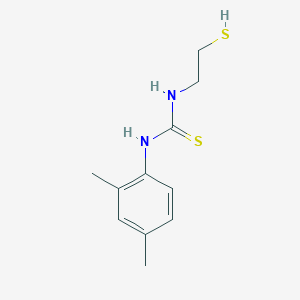
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)

![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
